

A Technical Guide to Bis(hexylene glycolato)diboron: Synthesis, Reactions, and Applications

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Compound of Interest

Compound Name: *Bis(hexylene glycolato)diboron*

Cat. No.: *B1270770*

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Abstract

Bis(hexylene glycolato)diboron (CAS Number: 230299-21-5) is a versatile and stable organoboron reagent that has emerged as a valuable tool in modern organic synthesis, materials science, and pharmaceutical development. Its unique reactivity and stability make it an attractive alternative to other diboron compounds for the formation of carbon-boron bonds, a cornerstone of many synthetic methodologies. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of **Bis(hexylene glycolato)diboron**, with a focus on detailed experimental protocols and reaction mechanisms.

Core Properties and Specifications

Bis(hexylene glycolato)diboron is a white crystalline powder that is stable under normal conditions and can be handled in the air, a notable advantage over some other moisture-sensitive boron reagents.^[1] Its physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	230299-21-5	[2]
Molecular Formula	C ₁₂ H ₂₄ B ₂ O ₄	[2]
Molecular Weight	253.94 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	98-102 °C	
Boiling Point	242.8 ± 7.0 °C (Predicted)	
Purity (GC)	≥ 96%	
Solubility	Soluble in organic solvents.	
Storage	Store at room temperature under an inert atmosphere.	[1]

Synthesis of Bis(hexylene glycolato)diboron

A general and efficient method for the synthesis of **Bis(hexylene glycolato)diboron** involves the reaction of a suitable diboron precursor with hexylene glycol. While a specific detailed protocol for this exact compound is not readily available in the provided search results, a general procedure can be adapted from the synthesis of similar diboron esters.

General Experimental Protocol

Materials:

- Tetrakis(dimethylamino)diboron or another suitable diboron precursor
- Hexylene glycol (2-methyl-2,4-pentanediol)
- Anhydrous, non-protic solvent (e.g., toluene, THF)
- Acid catalyst (e.g., HCl in dioxane, trifluoroacetic acid)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a solution of tetrakis(dimethylamino)diboron in an anhydrous, non-protic solvent.
- Slowly add a stoichiometric amount of hexylene glycol to the solution at room temperature with vigorous stirring.
- Add a catalytic amount of an acid catalyst to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Key Applications and Experimental Protocols

Bis(hexylene glycolato)diboron is a key reagent in several important organic transformations, primarily for the synthesis of boronate esters which are versatile intermediates in cross-coupling reactions.

Metal-Catalyzed C-H Borylation of Arenes

One of the most powerful applications of diboron reagents is the direct borylation of C-H bonds in aromatic and heteroaromatic compounds. This method provides a direct and atom-economical route to aryl and heteroaryl boronate esters. Iridium-catalyzed reactions are particularly effective for this transformation.^[3]

Materials:

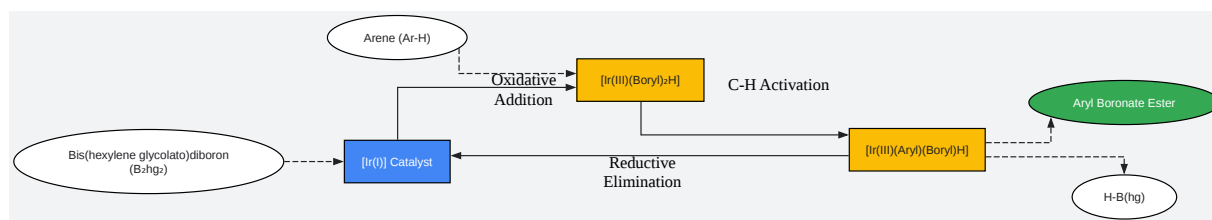
- Arene or heteroarene substrate
- **Bis(hexylene glycolato)diboron**

- Iridium catalyst (e.g., $[\text{Ir}(\text{OMe})(\text{COD})]_2$)
- Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))
- Anhydrous solvent (e.g., hexane, THF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:[\[4\]](#)

- In a nitrogen-filled glovebox or under a stream of nitrogen, charge a flame-dried Schlenk tube with the iridium catalyst and the ligand.
- Add the anhydrous solvent, followed by **Bis(hexylene glycolato)diboron** and the arene substrate.
- Seal the tube and stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate) for the specified time.
- Monitor the reaction progress by GC-MS or NMR spectroscopy.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- The resulting crude aryl boronate ester can be purified by column chromatography on silica gel.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation



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Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Nickel-Catalyzed Reductive Coupling of Alkyl Halides

Bis(hexylene glycolato)diboron can also serve as a reductant in nickel-catalyzed cross-coupling reactions of alkyl halides. This methodology allows for the formation of C(sp³)–C(sp³) bonds under mild conditions.

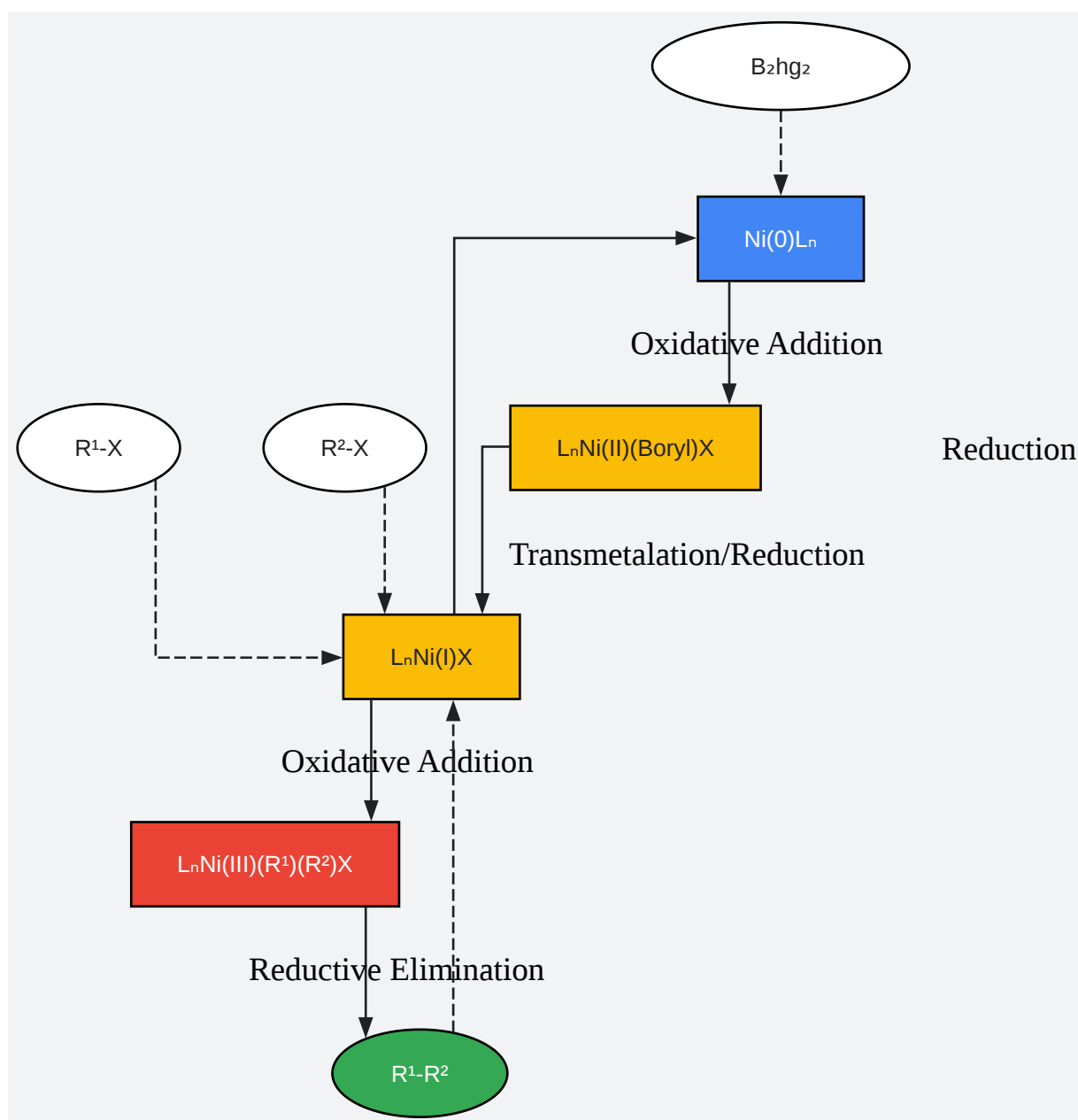
Materials:

- Primary alkyl halide
- Secondary alkyl halide
- **Bis(hexylene glycolato)diboron**
- Nickel catalyst (e.g., NiCl₂(dme))
- Ligand (e.g., a bipyridine or phosphine ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Anhydrous solvent (e.g., DMA, THF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:[5][6]

- In a nitrogen-filled glovebox, combine the nickel catalyst, ligand, and base in a reaction vessel.
- Add the anhydrous solvent, followed by **Bis(hexylene glycolato)diboron**, the primary alkyl halide, and the secondary alkyl halide.
- Seal the vessel and stir the reaction mixture at the appropriate temperature for the required duration.
- Monitor the reaction progress by GC-MS.
- After completion, cool the reaction mixture and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Proposed Mechanism for Nickel-Catalyzed Reductive Coupling



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Caption: Proposed radical mechanism for Ni-catalyzed reductive coupling.

Suzuki-Miyaura Cross-Coupling

The aryl and vinyl boronate esters synthesized using **Bis(hexylene glycolato)diboron** are valuable substrates for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[7][8]}

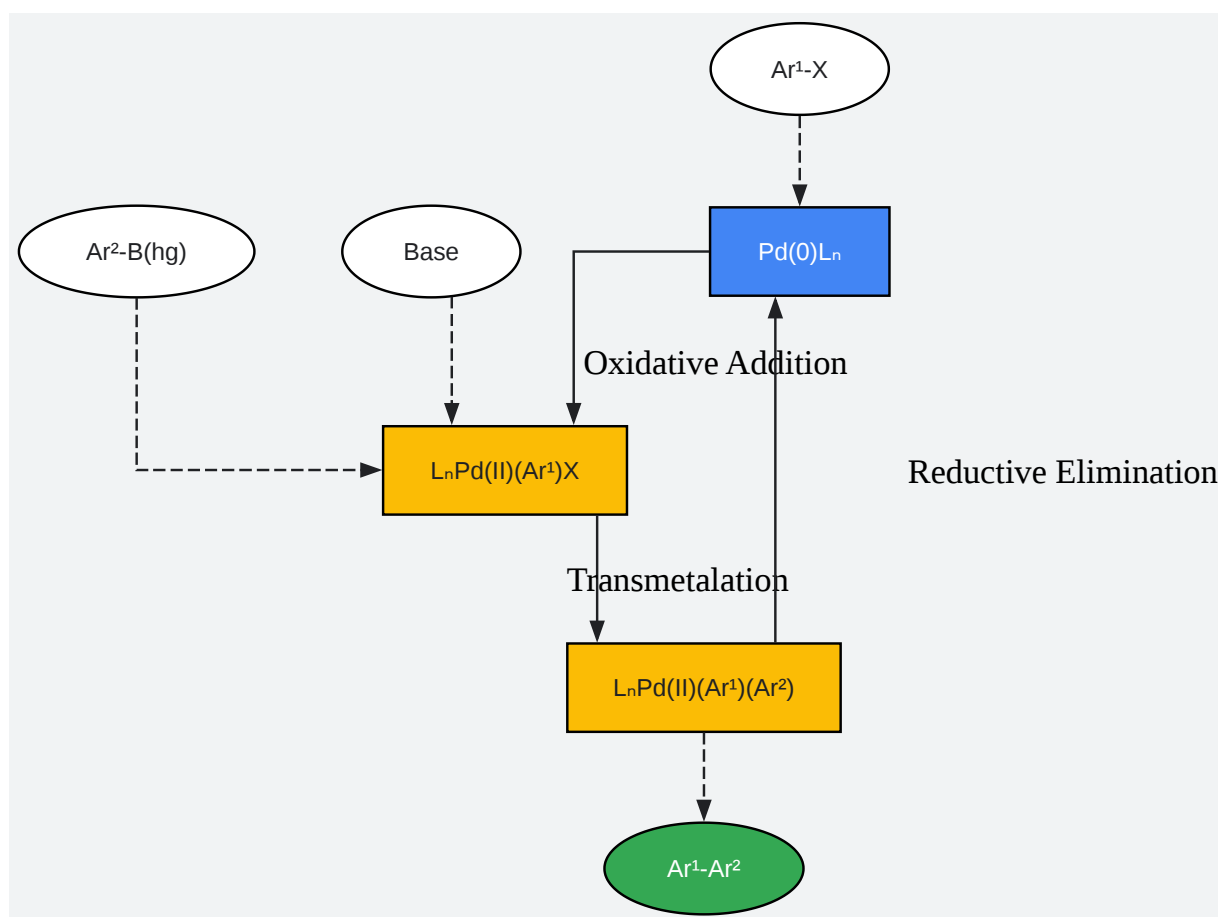
Materials:

- Aryl or vinyl boronate ester (derived from **Bis(hexylene glycolato)diboron**)
- Aryl or vinyl halide (or triflate)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , CsF , Na_2CO_3)
- Solvent system (e.g., toluene/water, dioxane/water)

Procedure:[\[7\]](#)

- To a reaction flask, add the aryl boronate ester, the aryl halide, the palladium catalyst, and the base.
- Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and add water.
- Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling



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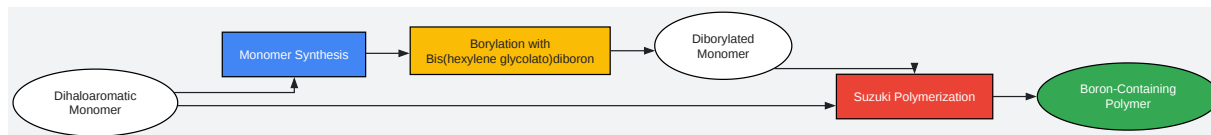
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Boron-Containing Polymers

Bis(hexylene glycolato)diboron can be utilized in the synthesis of boron-containing polymers. [9] These materials are of interest for their unique electronic and optical properties and potential applications in sensors, organic electronics, and catalysis.

A common approach involves the polymerization of monomers containing boronate ester functionalities, which can be prepared using **Bis(hexylene glycolato)diboron**. For example, a Suzuki-type polymerization can be employed.

Workflow for Synthesis of Boron-Containing Polymers



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Caption: General workflow for the synthesis of boron-containing polymers.

Role in Drug Discovery and Development

Boron-containing compounds have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.^[10] **Bis(hexylene glycolato)diboron** serves as a crucial reagent for the synthesis of boronic acid and boronate ester derivatives, which are key pharmacophores in several approved drugs and clinical candidates. The use of this reagent allows for the efficient incorporation of boron into complex organic molecules, facilitating the exploration of new chemical space in drug discovery programs. While this reagent is a tool for synthesis and not directly involved in signaling pathways, it enables the creation of molecules that can modulate various biological processes.

Safety and Handling

Bis(hexylene glycolato)diboron is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(hexylene glycolato)diboron is a highly effective and versatile reagent for the synthesis of organoboron compounds. Its stability, ease of handling, and reactivity make it a valuable tool for a wide range of applications, from fundamental organic synthesis to the development of advanced materials and pharmaceuticals. The detailed protocols and mechanistic insights

provided in this guide are intended to facilitate its broader adoption and application by researchers in both academic and industrial settings.

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